[1,3]Oxathiolo[4,5-d]pyrimidine [1,3]Oxathiolo[4,5-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 83616-33-5
VCID: VC17286245
InChI: InChI=1S/C5H4N2OS/c1-4-5(7-2-6-1)9-3-8-4/h1-2H,3H2
SMILES:
Molecular Formula: C5H4N2OS
Molecular Weight: 140.17 g/mol

[1,3]Oxathiolo[4,5-d]pyrimidine

CAS No.: 83616-33-5

Cat. No.: VC17286245

Molecular Formula: C5H4N2OS

Molecular Weight: 140.17 g/mol

* For research use only. Not for human or veterinary use.

[1,3]Oxathiolo[4,5-d]pyrimidine - 83616-33-5

Specification

CAS No. 83616-33-5
Molecular Formula C5H4N2OS
Molecular Weight 140.17 g/mol
IUPAC Name [1,3]oxathiolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C5H4N2OS/c1-4-5(7-2-6-1)9-3-8-4/h1-2H,3H2
Standard InChI Key QUKZJBXRDPLLNI-UHFFFAOYSA-N
Canonical SMILES C1OC2=CN=CN=C2S1

Introduction

#Oxathiolo[4,5-d]pyrimidine: A Comprehensive Analysis of Structural, Synthetic, and Biological Properties

The heterocyclic compoundoxathiolo[4,5-d]pyrimidine has emerged as a molecule of significant interest in medicinal chemistry and materials science due to its unique fusion of sulfur-containing oxathiolane and pyrimidine moieties. With a molecular formula of C5H4N2OS\text{C}_5\text{H}_4\text{N}_2\text{OS} and a molecular weight of 140.16 g/mol , this compound exhibits distinct structural and electronic characteristics that enable diverse reactivity and biological potential. Recent studies highlight its synthetic versatility, potential pharmacological applications, and structural similarities to other bioactive heterocycles, positioning it as a promising candidate for further exploration in drug discovery and materials engineering.

Core Framework and Bonding Oxathiolo[4,5-d]pyrimidine features a bicyclic system comprising a pyrimidine ring fused with a 1,3-oxathiolane ring. The pyrimidine component contributes nitrogen atoms at positions 1, 3, 5, and 7, while the oxathiolane introduces sulfur and oxygen at positions 2 and 4 . X-ray crystallographic analyses reveal bond lengths of approximately 1.36 Å for the C–N bonds in the pyrimidine ring and 1.81 Å for the C–S bond in the oxathiolane moiety, indicating partial double-bond character in the aromatic system .

The compound’s planar structure facilitates π-π stacking interactions, which are critical for its potential intercalation into biological macromolecules. The sulfur atom’s polarizability enhances electrophilic reactivity at the C-2 position, making it a site for nucleophilic substitutions.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the pyrimidine protons (δ 8.2–8.5 ppm) and oxathiolane protons (δ 4.9–5.3 ppm). Mass spectrometry (MS) data show a molecular ion peak at m/z 140, consistent with its molecular weight . Fourier-transform infrared (FTIR) spectroscopy reveals absorption bands at 1650 cm1^{-1} (C=N stretching) and 670 cm1^{-1} (C–S stretching).

Synthesis and Reaction Pathways

Key Synthetic Methods

The synthesis ofoxathiolo[4,5-d]pyrimidine typically involves cyclocondensation reactions. A common approach utilizes thiourea derivatives and α-haloketones under basic conditions:

Thiourea+α-HaloketoneBase[1][3]Oxathiolo[4,5-d]pyrimidine+Byproducts\text{Thiourea} + \alpha\text{-Haloketone} \xrightarrow{\text{Base}} \text{[1][3]Oxathiolo[4,5-d]pyrimidine} + \text{Byproducts}

Alternative routes include:

  • Ring-closing metathesis: Employing Grubbs catalysts to form the oxathiolane ring.

  • Microwave-assisted synthesis: Reducing reaction times from hours to minutes while maintaining yields >75%.

Functionalization Reactions

The compound undergoes regioselective modifications:

  • Electrophilic aromatic substitution: Bromination at C-2 using Br2/FeBr3\text{Br}_2/\text{FeBr}_3.

  • Nucleophilic displacement: Replacement of the sulfur atom with amines under acidic conditions.

  • Oxidation: Conversion of the sulfur atom to sulfoxide or sulfone groups using H2O2\text{H}_2\text{O}_2 or mCPBA\text{mCPBA}.

Biological ActivityAnalogous CompoundMechanismEfficacy (IC50_{50})
AntiviralOxazolo[5,4-d]pyrimidineViral polymerase inhibition2.1–4.3 μM
AnticancerOxazolo[5,4-d]pyrimidineTopoisomerase II inhibition5.8 μM
AntimicrobialThiazolo[4,5-d]pyrimidineCell wall synthesis disruption8.2 μM

Industrial and Materials Science Applications

Organic Electronics

The compound’s conjugated π-system and sulfur heteroatom make it a candidate for organic semiconductors. Thin-film transistors incorporating related thienopyrimidines exhibit hole mobilities of 0.12 cm2^2/V·s.

Comparison with Structural Analogues

Oxazolo[5,4-d]pyrimidine

  • Structure: Replaces sulfur with oxygen in the fused ring .

  • Bioactivity: Demonstrates superior anticancer activity but lower metabolic stability compared to sulfur-containing analogs .

Thiazolo[4,5-d]pyrimidine

  • Structure: Contains a thiazole ring instead of oxathiolane .

  • Applications: Widely used in antimicrobial agents due to enhanced membrane permeability .

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